molecular formula C15H10BrFO B2393126 (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 358656-02-7

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2393126
CAS No.: 358656-02-7
M. Wt: 305.146
InChI Key: PRKTUDGMPYSLFP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 3-bromophenyl group (ring A) and a 4-fluorophenyl group (ring B). Its molecular conformation and bioactivity are influenced by the positions and electronegativities of the halogen substituents.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKTUDGMPYSLFP-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated substantial antimitotic activity with mean GI50 values indicating effective inhibition of tumor cell growth .

Case Study: National Cancer Institute Evaluation
The National Cancer Institute (NCI) conducted assays on the compound, revealing an average cell growth inhibition rate of approximately 12.53% across a panel of cancer cell lines. This suggests its potential as a lead compound in the development of new anticancer therapies .

2. Structure-Activity Relationship Studies
The compound's structural characteristics allow for modifications that can enhance its biological activity. Research has focused on synthesizing derivatives to optimize the balance between efficacy and selectivity against cancer cells. Variations in substituents on the phenyl rings have been explored to improve pharmacological profiles .

Material Science Applications

1. Supramolecular Chemistry
In crystal engineering, this compound has been utilized to study supramolecular interactions due to its ability to form layered structures through C—H⋯π interactions. These interactions contribute to the stability and arrangement of molecular assemblies, which are crucial for developing new materials .

2. Hirshfeld Surface Analysis
The Hirshfeld surface analysis provides insights into intermolecular interactions within crystalline forms of the compound. This analysis helps in understanding how molecular packing influences physical properties such as solubility and melting points, which are essential for applications in drug formulation and material design .

Data Table: Summary of Research Findings

Application AreaFindings SummaryReference(s)
Anticancer ActivitySignificant cytotoxic effects against tumor cells; GI50 values show efficacy
Structure-Activity RelationshipDerivatives synthesized to enhance biological activity; focus on substituent variations
Supramolecular ChemistryFormation of layered structures through C—H⋯π interactions; stability analysis
Hirshfeld Surface AnalysisInsights into intermolecular interactions; impact on physical properties

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Crystallographic Features :

  • The molecule adopts an E-configuration about the C=C bond .
  • The dihedral angle between the 3-bromophenyl and 4-fluorophenyl rings is 48.90°, indicating significant non-planarity .
  • In the crystal lattice, C–H⋯π interactions between bromophenyl and fluorophenyl rings stabilize a two-dimensional layered structure .

Comparison with Structurally Similar Chalcones

Substituent Position and Dihedral Angle Effects

The position of halogen substituents significantly impacts molecular planarity and bioactivity:

Compound Substituents (Ring A/Ring B) Dihedral Angle (°) Key Structural/Biological Observations
(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 3-Br (A), 4-F (B) 48.90 Layered crystal packing via C–H⋯π interactions
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Br (A), 4-F (B) 8.49 Near-planar structure; forms V-shaped fibers via C–H⋯O/F/Br bonds
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one H (A), 4-F (B) 7.14–56.26 Dihedral angles vary widely with substituent positions

Key Insight :

  • 3-Bromo substitution on ring A increases steric hindrance, leading to larger dihedral angles and reduced planarity compared to 4-bromo analogues. This non-planarity may affect intermolecular interactions and solubility .

Key Insights :

  • Bromine at the para position (ring A) and fluorine at the para position (ring B) synergistically improve inhibitory activity (e.g., compound 2j) .
  • Replacement of Br with Cl or F with OMe decreases potency, underscoring the importance of higher electronegativity .

Antimicrobial and Antifungal Activity

Chalcones with halogen substituents exhibit notable antimicrobial properties:

Compound Microbial Target MIC (µg/mL) Reference
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one Trichophyton rubrum 0.07
(2E)-1-(Biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4) E. coli (antioxidant/radioprotective) N/A

Key Insight :

  • The 4-fluorophenyl group (ring B) is a common feature in chalcones with strong antifungal and antibacterial activity .

Mechanistic and Computational Studies

  • DNA Gyrase Inhibition : Chalcone-thiazole hybrids with 4-fluorophenyl groups (e.g., compound 11: IC50 = 54.3 μM) show moderate activity, while 3-bromo substitution (compound 13: IC50 = 59.3 μM) slightly improves potency .
  • Molecular Dynamics: Non-planar conformations (e.g., 48.90° dihedral angle in the title compound) may influence binding to enzymatic pockets .

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a conjugated system with a carbonyl group and two aromatic rings. Its molecular formula is C₁₅H₁₀BrF O, indicating the presence of bromine and fluorine substituents on the phenyl rings. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound exhibits a non-planar conformation with a significant dihedral angle of approximately 48.92° between the bromophenyl and fluorophenyl groups. This conformation affects its electronic properties and interactions in biological systems . The synthesis typically involves a Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 4-fluorobenzaldehyde, often using sodium hydroxide or potassium hydroxide as a base in an ethanol solvent .

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM . The mechanism of action appears to involve interaction with tubulin, leading to destabilization of microtubules and subsequent induction of apoptosis in cancer cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
MCF-710 - 33Tubulin destabilization
MDA-MB-23123 - 33Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies indicate that chalcones can exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain kinases or interact with DNA, leading to the observed anticancer effects. Additionally, its halogenated structure enhances its reactivity and potential interactions with biological macromolecules .

Case Studies

Several studies have explored the effects of this compound on cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound was shown to arrest cells in the G2/M phase of the cell cycle, resulting in increased apoptosis rates as confirmed by flow cytometry .
  • MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar antiproliferative effects were observed, highlighting its potential as a therapeutic agent for aggressive breast cancers .

Q & A

Q. What are the common synthetic routes for (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-bromoacetophenone and 4-fluorobenzaldehyde. A base (e.g., KOH or NaOH) in ethanol or methanol facilitates the reaction at 0–50°C, with stirring for 2–3 hours . Purification involves recrystallization or column chromatography. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction temperature.

Q. How is the compound characterized structurally?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the E-configuration of the α,β-unsaturated ketone and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C15_{15}H10_{10}BrFO, M = 305.14 g/mol) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1650–1700 cm1^{-1}) and C-Br (~500–600 cm1^{-1}) are diagnostic .

Q. What are the primary challenges in crystallizing this compound?

Crystallization is influenced by halogen interactions (Br, F) and molecular planarity. The compound often forms non-merohedral twins due to subtle symmetry mismatches. Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) improves crystal quality for X-ray diffraction .

Advanced Research Questions

Q. How do halogen substituents influence molecular conformation and crystal packing?

The 3-bromophenyl and 4-fluorophenyl rings form a dihedral angle of ~48.9° , disrupting planarity and promoting C–H⋯O/F/Br interactions . These interactions stabilize a layered 2D crystal structure parallel to the ab-plane, with interplanar distances of ~3.53 Å . Comparative studies with Cl or CH3_3 analogs show reduced steric hindrance in bromo derivatives, enhancing π-π stacking efficiency .

Q. What methodological approaches resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Base strength : KOH (higher yield) vs. NaOH (faster kinetics) .
  • Solvent polarity : Ethanol favors slower, controlled condensation vs. methanol’s faster kinetics . Statistical design of experiments (DoE) can optimize parameters: A 2020 study achieved 92% yield using 0.03 mol KOH in ethanol at 40°C .

Q. How does the compound interact with biological targets?

Computational docking studies suggest the α,β-unsaturated ketone moiety binds enzyme active sites (e.g., kinases) via Michael addition. The bromine atom enhances hydrophobic interactions, while fluorine modulates electronic properties, affecting binding affinity. In vitro assays against S. aureus show MIC values of 8–16 µg/mL, correlating with membrane disruption observed in TEM .

Q. What advanced techniques validate non-covalent interactions in the crystal lattice?

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br⋯H, F⋯H contributions ≥15%) .
  • Lattice Energy Calculations : Dispersion forces dominate (60–70% of total energy), with electrostatic contributions from C=O dipoles .
  • DFT Studies : Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the ketone oxygen and electrophilic regions near Br .

Methodological Recommendations

  • For structural analysis : Use SHELXL-97 for refinement and Mercury for visualizing hydrogen-bonding networks .
  • For biological assays : Pair in silico docking (AutoDock Vina) with SPR assays to validate binding kinetics .
  • For reproducibility : Archive raw diffraction data (CCDC Deposition No.) and share via IUCr electronic archives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.